4-乙基-5-甲基-4H-1,2,4-三唑-3-硫醇

描述

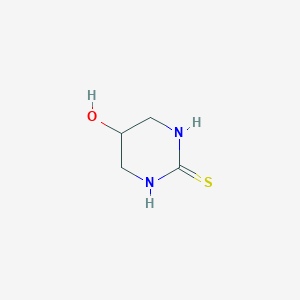

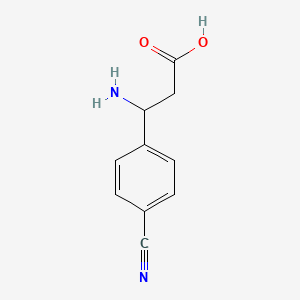

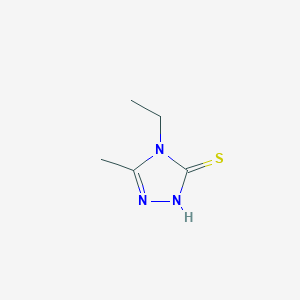

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (EMTT) is a small molecule compound that has been studied extensively for its potential to be used in a variety of scientific research applications. It is a sulfur-containing heterocyclic compound that has been found to have a wide range of biochemical and physiological effects.

科学研究应用

抗癌剂

1,2,4-三唑衍生物,包括 4-乙基-5-甲基-4H-1,2,4-三唑-3-硫醇,在抗癌方面已展现出良好的前景 . 它们已被合成并针对包括 MCF-7、HeLa 和 A549 在内的多种人类癌细胞系进行评估 . 其中一些化合物对 HeLa 细胞系表现出低于 12 μM 的细胞毒活性 .

腐蚀抑制剂

1,2,4-三唑衍生物可有效防止金属腐蚀 . 它们具有较高的电负性,并且可以与不同的靶标形成氢键,从而改善化合物的药代动力学、药理学和毒理学特性 .

DNA 标记物检测

1H-1,2,4-三唑-3-硫醇已在一项研究中被用于设计一种基于表面增强拉曼散射的探针,用于快速准确地检测 DNA 标记物 .

抗病毒药物

1,2,4-三唑母核已被嵌入到 30 多种已获批准和上市的药物以及 100 多种正在研究和实验的药物中 . 其中之一是利巴韦林,这是一种用于治疗呼吸道合胞病毒感染、丙型肝炎和许多其他病毒性疾病的抗病毒药物 .

真菌感染治疗

伏立康唑,其中包含 1,2,4-三唑核,用于治疗严重的真菌感染 .

3,4,5-三取代 1,2,4-三唑的合成

三氟甲磺酸酐活化,然后进行微波诱导的环脱水反应,可以从仲酰胺和酰肼一步合成 3,4,5-三取代 1,2,4-三唑 . 1,2,4-三唑部分被证明是 Ru 催化 C-H 芳基化反应的有用导向基团 .

作用机制

Target of Action

It is known that triazole derivatives, in general, have a wide range of applications and can interact with various biological targets .

Mode of Action

Triazole derivatives are known to form complexes with metal ions, which can lead to various biological effects . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

Triazole derivatives are known to interact with various biochemical pathways due to their ability to form complexes with metal ions .

Pharmacokinetics

For instance, 4-methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is soluble in acetone .

Result of Action

Triazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities .

Action Environment

The action, efficacy, and stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the electrochemically anticorrosive behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on the silver electrode has been studied .

安全和危害

未来方向

生化分析

Biochemical Properties

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to form complexes with transition metals, which can influence the activity of metalloenzymes. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metal-dependent enzymes, thereby affecting metabolic pathways. Additionally, the compound’s ability to form disulfide bonds can impact protein folding and stability, influencing cellular functions .

Molecular Mechanism

At the molecular level, 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes. The compound’s thiol group can also participate in redox reactions, influencing the cellular redox state. Furthermore, its interaction with proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can form stable complexes with metals, which can persist over extended periods. Its thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and subsequent changes in its activity .

Dosage Effects in Animal Models

The effects of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular functions. At high doses, it can exhibit toxic effects, potentially due to the formation of reactive oxygen species and disruption of cellular redox balance. Studies have reported threshold effects, where the compound’s activity changes significantly beyond a certain concentration .

Metabolic Pathways

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways, particularly those involving sulfur and nitrogen metabolism. It interacts with enzymes such as cysteine proteases and metalloproteases, influencing their activity. The compound can also affect metabolic flux by modulating the availability of metal ions and altering the redox state of cells .

Transport and Distribution

Within cells and tissues, 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins. Its thiol group allows it to bind to metal ions, facilitating its transport across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its ability to form disulfide bonds can target it to the endoplasmic reticulum, where protein folding and redox reactions occur .

属性

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNMNFOZXEMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394237 | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-85-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)